Beta-Amyloid (6-30) is a peptide fragment derived from the larger amyloid precursor protein, specifically the beta-amyloid peptide. This compound is of significant interest in the study of Alzheimer's disease, as it plays a critical role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The sequence from positions 6 to 30 of the beta-amyloid peptide has been implicated in various biochemical processes and is often used in research to understand the aggregation behavior and toxicity associated with longer forms of beta-amyloid.
Beta-Amyloid (6-30) can be synthesized chemically or expressed recombinantly in bacterial systems. The synthesis typically involves solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide. This peptide is primarily studied in laboratory settings to explore its role in amyloid aggregation and neurotoxicity.
Beta-Amyloid (6-30) belongs to a class of peptides known as amyloids, which are characterized by their ability to form fibrillar aggregates. It can be classified under neurotoxic peptides due to its association with Alzheimer's disease pathology.
The synthesis of Beta-Amyloid (6-30) can be accomplished through several methods:
The purification process typically yields high-purity Beta-Amyloid (6-30), often exceeding 97% purity, suitable for further biochemical assays and studies .
Beta-Amyloid (6-30) consists of a specific sequence of amino acids that contributes to its ability to aggregate into fibrils. The molecular structure includes:
The molecular weight of Beta-Amyloid (6-30) is approximately 2,500 Da, depending on the exact sequence and modifications used during synthesis. Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed techniques for structural characterization .
Beta-Amyloid (6-30) undergoes several critical reactions that are relevant to its role in Alzheimer's disease:
The aggregation process can be monitored using techniques such as thioflavin T fluorescence assays, which indicate the formation of fibrillar structures .
The mechanism by which Beta-Amyloid (6-30) contributes to neurotoxicity involves several steps:
Studies have shown that even low concentrations of soluble oligomers can impair synaptic function and trigger neuroinflammatory responses .
Beta-Amyloid (6-30) is primarily used in research related to Alzheimer's disease for several purposes:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3